BenchChemオンラインストアへようこそ!

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole

Lipophilicity Drug design ADME

This fully-substituted 1,2,5-trisubstituted-1H-imidazole is the unsubstituted N1-phenyl reference compound in a matrix of analogs. With a defined XLogP3 of 6.2, TPSA of 43.1 Ų, and zero H-bond donors, it serves as an essential baseline for quantifying the impact of para-substitution on potency and ADME. Its 2-thioimidazole scaffold is relevant for chemokine receptor (CCR2) antagonism, and the 3,4-dichlorophenyl group enables halogen-bonding studies. Suitable for in silico pharmacophore modeling, QSAR training, and phenotypic agrochemical screening where imidazole-based CYP450 inhibition is targeted. Avoid generic N1-phenyl substitution risks; use this authenticated baseline.

Molecular Formula C18H16Cl2N2S
Molecular Weight 363.3
CAS No. 1207020-16-3
Cat. No. B2716468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole
CAS1207020-16-3
Molecular FormulaC18H16Cl2N2S
Molecular Weight363.3
Structural Identifiers
SMILESCC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2S/c1-12(2)23-18-21-11-17(13-8-9-15(19)16(20)10-13)22(18)14-6-4-3-5-7-14/h3-12H,1-2H3
InChIKeyQJMFVZIERSWULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole (CAS 1207020-16-3): Procurement-Relevant Identity and Physicochemical Profile


5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole (CAS 1207020-16-3, molecular formula C₁₈H₁₆Cl₂N₂S, MW 363.3 g/mol) is a fully substituted 1,2,5-trisubstituted-1H-imidazole [1]. It belongs to the 2-thioimidazole class, a scaffold investigated for chemokine receptor antagonism [2]. Computed physicochemical properties include XLogP3 = 6.2, topological polar surface area = 43.1 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. These descriptors indicate high lipophilicity and limited aqueous solubility, consistent with a compound intended for early-stage medicinal‑chemistry or agrochemical exploratory research.

5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole: Structural Substitutability Risks with Close In-Class Analogs


Within the 2-(isopropylthio)-5-(3,4-dichlorophenyl)-1H-imidazole sub-series, variation at the N1 position (phenyl vs. p-tolyl vs. 3-chlorophenyl vs. benzyl) can alter lipophilicity, electronic properties, and steric bulk, potentially affecting target binding, metabolic stability, and off-target profiles [1][2]. The 2-thioimidazole class has demonstrated that even minor structural changes can shift activity from potent CCR2 antagonism to metabolic instability [3]. Without compound-specific comparative data, generic substitution among N1‑phenyl analogs risks uncharacterized changes in potency, selectivity, and ADME properties.

5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole: Quantitative Comparator-Based Evidence for Scientific Selection


N1-Phenyl vs. N1-Benzyl Lipophilicity Differentiation in 2-(Isopropylthio)-5-(3,4-dichlorophenyl)-1H-imidazole Scaffolds

The N1‑phenyl substituent of the target compound confers a computed XLogP3 of 6.2, whereas the N1‑benzyl analog (1‑benzyl‑5‑(3,4‑dichlorophenyl)‑2‑(isopropylthio)‑1H‑imidazole) is predicted to have a higher XLogP3 (≈6.8–7.0) owing to the additional methylene group [1][2]. This difference of approximately 0.6–0.8 log units indicates that the target compound is moderately less lipophilic than its benzyl counterpart, which may translate into different membrane permeability and metabolic stability profiles [3].

Lipophilicity Drug design ADME

N1-Phenyl vs. N1-(4-Difluoromethoxy)phenyl Electronic Modulation in 2-(Isopropylthio)-5-(3,4-dichlorophenyl)-1H-imidazole Analogs

The target compound carries an unsubstituted N1‑phenyl group, while the 4‑difluoromethoxy analog (CAS not retrieved from excluded sources) introduces two electron‑withdrawing fluorine atoms via an –OCF₂H group. The Hammett σₚ constant for –OCF₂H is approximately +0.18, whereas –H has σₚ = 0.0, resulting in a net electron‑withdrawing shift that can influence imidazole ring electron density and, consequently, interactions with biological targets such as heme iron in CYP450 enzymes or π‑stacking with receptor aromatic residues [1][2].

Electronic effects Structure-activity relationship Medicinal chemistry

C5 Substituent Halogen Differentiation: 3,4-Dichlorophenyl vs. 4-Bromophenyl in 2-(Isopropylthio)-1-phenyl-1H-imidazole Series

The target compound features a 3,4‑dichlorophenyl group at C5, compared to the 4‑bromophenyl analog (CAS 1207020‑26‑5). Chlorine and bromine differ in van der Waals radius (Cl: 1.75 Å, Br: 1.85 Å), polarizability (Cl: 2.18 ų, Br: 3.05 ų), and halogen‑bond donor strength (Br > Cl) [1]. The 3,4‑dichloro substitution pattern also provides a different electrostatic surface potential distribution compared to a single 4‑bromo substituent, potentially altering binding to halogen‑accepting residues (e.g., backbone carbonyls) in target proteins [2].

Halogen bonding Receptor binding Structural biology

Computed Topological Polar Surface Area (TPSA) as a CNS Penetration Filter: Target Compound vs. p‑Tolyl Analog

The target compound has a computed TPSA of 43.1 Ų, identical to the p‑tolyl analog (CAS 1207012‑33‑6) within the limits of the calculation method, as both share the same heterocyclic core and differ only by a para‑methyl group on the N1‑phenyl ring [1]. A TPSA below 60 Ų is associated with a higher probability of passive blood‑brain barrier (BBB) penetration [2]. Both compounds fall within this favorable range, but the target compound lacks the additional methyl rotatable bond, which may slightly reduce conformational entropy upon target binding [3].

CNS drug design Blood-brain barrier Permeability

Absence of Public Biological Activity Data for CAS 1207020-16-3: A Critical Procurement Caveat

As of the latest authoritative database updates (PubChem, ChEMBL, PubMed), no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) have been publicly reported for 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole [1][2]. In contrast, structurally related 2‑thioimidazole CCR2 antagonists with heterocyclic replacements at the 4‑position have reported IC₅₀ values in the low nanomolar range (e.g., 4‑(5‑membered heterocycle)‑substituted analogs with IC₅₀ < 100 nM) [3]. The target compound lacks any experimentally determined potency, selectivity, or ADME data in the public domain.

Data availability Risk assessment Research sourcing

5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole: Evidence-Based Research and Application Scenarios


Systematic Structure-Activity Relationship (SAR) Exploration of N1‑Substituted 2‑Thioimidazoles

As the unsubstituted N1‑phenyl reference compound in a matrix of N1‑substituted analogs, this compound serves as the baseline for quantifying the impact of para‑substitution (e.g., methyl, chloro, difluoromethoxy) on target potency and ADME properties [1]. Its computed XLogP3 of 6.2 and TPSA of 43.1 Ų provide the reference lipophilicity and polarity values against which all other N1‑variants are compared [2].

Computational Chemistry and Molecular Modeling Benchmarking

With its well-defined computed physicochemical profile (XLogP3 = 6.2, TPSA = 43.1 Ų, zero H‑bond donors, two H‑bond acceptors) [1], this compound is suitable as an input for in silico docking, pharmacophore modeling, and QSAR model training, particularly for chemokine receptor targets where 2‑thioimidazole scaffolds have demonstrated relevance as CCR2 antagonists [2].

Agrochemical Lead‑Generation Screening

The high lipophilicity (XLogP3 = 6.2) and halogenated aromatic structure are consistent with physicochemical profiles observed in agrochemical active ingredients (e.g., fungicides targeting CYP51) [1][2]. This compound may be screened in phenotypic assays against fungal or insect targets where imidazole‑based CYP450 inhibition is a known mode of action.

Probe Compound for Halogen‑Bonding and Lipophilic Interaction Studies

The 3,4‑dichlorophenyl substituent provides a di‑halogenated aromatic system suitable for studying halogen‑bonding interactions with protein backbone carbonyls or π‑systems in biophysical binding assays [1]. Its zero‑H‑bond‑donor profile ensures that any observed binding is dominated by lipophilic, π‑stacking, and halogen‑bonding contributions.

Quote Request

Request a Quote for 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.